molecular formula C8H9ClO2 B1617189 (R)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL CAS No. 59365-60-5

(R)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL

Cat. No.: B1617189
CAS No.: 59365-60-5
M. Wt: 172.61 g/mol
InChI Key: YGOPULMDEZVJGI-UHFFFAOYSA-N
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Description

®-1-(2-Chlorophenyl)ethane-1,2-diol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a chlorophenyl group attached to an ethane-1,2-diol backbone. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chlorophenyl)ethane-1,2-diol can be achieved through several methods. One common approach involves the reduction of ®-2-chloromandelic acid using suitable reducing agents. The reaction typically requires a solvent such as methanol or acetonitrile and may be catalyzed by titania under UV irradiation .

Industrial Production Methods

Industrial production of ®-1-(2-Chlorophenyl)ethane-1,2-diol often involves large-scale reduction processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chlorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be further reduced to form simpler alcohols or hydrocarbons.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-(2-Chlorophenyl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which ®-1-(2-Chlorophenyl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Bromophenyl)ethane-1,2-diol
  • ®-1-(2-Fluorophenyl)ethane-1,2-diol
  • ®-1-(2-Methylphenyl)ethane-1,2-diol

Uniqueness

®-1-(2-Chlorophenyl)ethane-1,2-diol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties. This group influences the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

1-(2-chlorophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOPULMDEZVJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974780
Record name 1-(2-Chlorophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59365-60-5
Record name 1,2-Ethanediol, 1-(2-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059365605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chlorophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a vigrouosly stirred mixture of AD-mix (1.4 g) in water (5 ml) and t-butanol (5 ml) at 0° C. was added 1-Chloro-2-vinyl-benzene (0.140 grams, 1.0 mmole) and stirred at 0° C. for 2 hours. To the mixture sodium sulfite (1.5 g) was added and allowed to warm to room temperature for 1 hour. The mixture was extracted with methylene chloride. The combined extracts were washed with brine, dried over Na2SO4, filtered, and concentrated to give a colorless oil (0.190 g). MW 172.61; MS (m/e) 190 (M++18).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL
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